N-benzyl-2-[(4-phenoxybutanoyl)amino]benzamide
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Overview
Description
N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE: is a synthetic organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.46 g/mol This compound is characterized by the presence of a benzyl group attached to a benzamide moiety, which is further substituted with a phenoxybutanamido group
Preparation Methods
The synthesis of N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with benzylamine to form N-benzylbenzamide.
Introduction of the Phenoxybutanamido Group: The next step involves the reaction of the N-benzylbenzamide with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE: has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential therapeutic applications, particularly in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing their self-assembly into neurotoxic forms . This interaction is crucial in the context of Alzheimer’s disease, where amyloid-beta aggregation plays a significant role in disease progression.
Comparison with Similar Compounds
N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE: can be compared with other similar compounds such as:
N-BENZYL-2-(4-PHENOXYBUTANOYLAMINO)BENZAMIDE: Similar in structure but with slight variations in the functional groups.
N-PHENETHYLBENZAMIDE: Another benzamide derivative with a phenethyl group instead of a benzyl group.
N-BENZYLOXYBENZAMIDE: Contains a benzyloxy group, which imparts different chemical properties.
The uniqueness of N-BENZYL-2-(4-PHENOXYBUTANAMIDO)BENZAMIDE
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-phenoxybutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O3/c27-23(16-9-17-29-20-12-5-2-6-13-20)26-22-15-8-7-14-21(22)24(28)25-18-19-10-3-1-4-11-19/h1-8,10-15H,9,16-18H2,(H,25,28)(H,26,27) |
InChI Key |
PJWMKKBTNCEIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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